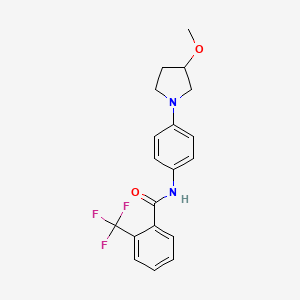

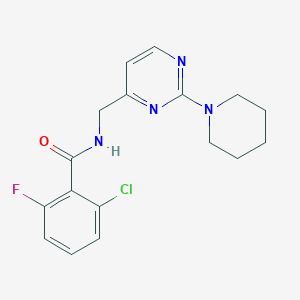

3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide is a compound that has been studied extensively in the scientific community due to its various uses. It is a derivative of a benzamide, which is a type of amide that is derived from an amine and an acid. This compound has a wide range of applications, from being used as a reagent in laboratory experiments to being applied in scientific research.

Scientific Research Applications

Antituberculosis Activity of Organotin(IV) Complexes

Organotin(IV) complexes, including those derived from various acids such as mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid, have shown promising antituberculosis activity. The structural diversity and the available coordination positions at tin contribute to their biologic effectiveness. Their antituberculosis efficacy is notably influenced by the ligand environment and the organic groups attached to the tin. Triorganotin(IV) complexes, in particular, exhibit superior activity compared to diorganotin(IV) counterparts due to lower toxicity associated with the organic ligand (Iqbal, Ali, & Shahzadi, 2015).

Synthesis and Structural Properties of Novel Thiazolidin-4-ones

The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid. This process highlights the potential for creating intermediates with various applications in medicinal chemistry and material science. High-resolution spectroscopic analysis and ab initio calculations offer insights into the conformations and potential uses of these compounds (Issac & Tierney, 1996).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have been reviewed for their antitumor activities. Compounds like 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole have passed preclinical testing stages, showcasing potential as new antitumor drugs. The structures under consideration offer avenues for synthesizing compounds with varied biological properties, emphasizing the importance of such derivatives in the search for effective cancer treatments (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

properties

IUPAC Name |

3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-9-5-10(2)7-12(6-9)18-15(19)11-3-4-13(16)14(17)8-11/h3-8H,17H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGRBXGCVXQZPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)

![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)

![N-[3-(Dimethylamino)-3-oxo-2-phenylpropyl]but-2-ynamide](/img/structure/B2556144.png)

![N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556146.png)

![1-(Prop-2-yn-1-yl)-4-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2556147.png)

![methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556149.png)